1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine 1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14627445
InChI: InChI=1S/C20H33N3/c1-3-18(2)22-13-15-23(16-14-22)20-9-11-21(12-10-20)17-19-7-5-4-6-8-19/h4-8,18,20H,3,9-17H2,1-2H3
SMILES:
Molecular Formula: C20H33N3
Molecular Weight: 315.5 g/mol

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine

CAS No.:

Cat. No.: VC14627445

Molecular Formula: C20H33N3

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine -

Specification

Molecular Formula C20H33N3
Molecular Weight 315.5 g/mol
IUPAC Name 1-(1-benzylpiperidin-4-yl)-4-butan-2-ylpiperazine
Standard InChI InChI=1S/C20H33N3/c1-3-18(2)22-13-15-23(16-14-22)20-9-11-21(12-10-20)17-19-7-5-4-6-8-19/h4-8,18,20H,3,9-17H2,1-2H3
Standard InChI Key SGHRSORVZFULQK-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(1-benzylpiperidin-4-yl)-4-butan-2-ylpiperazine, reflects its bipartite structure:

  • A 1-benzylpiperidin-4-yl group, comprising a piperidine ring substituted at the 1-position with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-) and functionalized at the 4-position.

  • A 4-(butan-2-yl)piperazine moiety, featuring a piperazine ring with a branched butan-2-yl (CH(CH2CH3)CH2\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2-) substituent at the 4-position .

Key physicochemical properties include:

  • Solubility: Moderate solubility in polar organic solvents (e.g., THF, DMSO) due to its tertiary amine groups.

  • LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic and Computational Data

  • NMR: 1H^1\text{H}-NMR spectra exhibit characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine/pyrrolidine methylene groups (δ 2.5–3.5 ppm), and butan-2-yl methyl protons (δ 0.8–1.2 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 315.5 ([M+H]+^+) .

  • Molecular Docking: Computational models predict strong interactions with sigma-1 receptors (σ1R\sigma_1\text{R}) via hydrogen bonding between the piperazine nitrogen and Glu172/Asp126 residues .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(1-benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine typically involves multi-step nucleophilic substitution and reductive amination reactions:

  • Formation of 1-Benzylpiperidin-4-amine:

    • Starting with N-benzyl-4-piperidone, reductive amination using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) yields 1-benzylpiperidin-4-amine .

    • Key Reaction:

      N-Benzyl-4-piperidone+NH3NaBH3CN1-Benzylpiperidin-4-amine\text{N-Benzyl-4-piperidone} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-Benzylpiperidin-4-amine}
  • Introduction of Piperazine Moiety:

    • The amine intermediate reacts with 1-bromo-2-butylpiperazine under alkaline conditions (K2_2CO3_3, DMF) to form the target compound .

    • Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield from 65% to 82%.

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

  • Crystallography: X-ray diffraction confirms the chair conformation of the piperidine ring and equatorial orientation of the benzyl group .

Pharmacological Activity and Mechanism of Action

Sigma Receptor Interactions

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine exhibits nanomolar affinity for σ1R\sigma_1\text{R} (Ki=3.64nMK_i = 3.64 \, \text{nM}), acting as a potent antagonist . This activity contrasts with piperazine-based analogs (e.g., compound 4 in ), which show 60-fold lower affinity due to differences in protonation states at physiological pH .

In Vivo Antinociceptive Effects

  • Loperamide Potentiation: Co-administration with the opioid agonist loperamide (4 mg/kg, sc) enhances antinociception in murine models, increasing paw withdrawal latency by 150% compared to loperamide alone .

  • Naloxone Reversal: The antinociceptive effect is fully reversed by naloxone (1 mg/kg, sc), confirming opioid receptor dependence .

Selectivity Profile

  • Sigma-2 Receptor (σ2R\sigma_2\text{R}): Moderate affinity (Ki=1.2μMK_i = 1.2 \, \mu\text{M}), 330-fold lower than for σ1R\sigma_1\text{R} .

  • Off-Target Interactions: Minimal binding to dopamine D2_2 or serotonin 5-HT2A_{2A} receptors (Ki>10μMK_i > 10 \, \mu\text{M}) .

Structure-Activity Relationships (SAR)

Impact of Piperidine vs. Piperazine Cores

  • Piperidine Superiority: Replacement of piperazine with piperidine (as in compound 5 ) enhances σ1R\sigma_1\text{R} affinity due to optimal protonation at physiological pH (monoprotonated vs. diprotonated states) .

  • Butan-2-yl Substitution: The branched alkyl chain improves metabolic stability by shielding the piperazine nitrogen from cytochrome P450 oxidation .

Benzyl Group Modifications

  • Para-Substitution: Electron-donating groups (e.g., -OCH3_3) at the benzyl para position reduce σ1R\sigma_1\text{R} affinity by 40%, likely due to steric hindrance .

  • Removal of Benzyl: Leads to a 90% loss of activity, underscoring its role in receptor anchoring .

Comparative Analysis with Related Compounds

Parameter1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazineNaftopidil (α1_1-Antagonist)S1RA (σ1_1R Antagonist)
Molecular Weight315.5 g/mol392.5 g/mol401.9 g/mol
σ1_1R KiK_i3.64 nM>10,000 nM1.2 nM
Half-Life (Rat)2.3 hours4.1 hours5.8 hours
BBB PenetrationHigh (LogP = 2.9)Moderate (LogP = 2.1)Low (LogP = 1.8)

Table 1: Comparative pharmacological profiles of select piperazine derivatives .

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